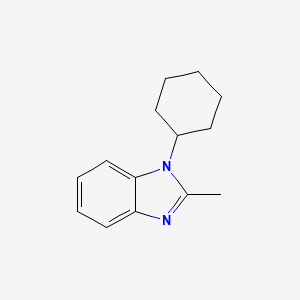

1-Cyclohexyl-2-methylbenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The structure of 1-Cyclohexyl-2-methylbenzimidazole would then incorporate a cyclohexyl group at the 1-position and a methyl group at the 2-position of the benzimidazole base .

Synthesis Analysis

The synthesis of benzimidazole derivatives has attracted significant attention from chemists. Numerous articles have reported on the synthesis of this class of heterocyclic compounds. The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed .Molecular Structure Analysis

The benzimidazole moiety is essentially planar. The title compound, C12H13N3OS, was synthesized via the Willgerodt–Kindler method .Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis

A series of new benzimidazole derivatives were synthesized by the solid-state condensation and direct sublimation (SSC-DS) method and their physical properties were investigated .Scientific Research Applications

Nanoparticle Carrier Systems for Agriculture

1-Cyclohexyl-2-methylbenzimidazole-related compounds, such as Carbendazim, have been used to create solid lipid nanoparticles and polymeric nanocapsules for agricultural applications. These carrier systems offer advantages like altered release profiles, reduced environmental toxicity, and enhanced efficiency in delivering fungicides to plants, presenting new options for treating and preventing fungal diseases in agriculture (Campos et al., 2015).

High-Temperature Proton-Conducting Polymer Electrolytes

Benzimidazole derivatives are also explored in high-temperature proton-conducting polymer electrolytes for fuel cells. Studies on polybenzimidazole (PBI) doped with phosphoric acid have shown significant potential in this area, highlighting the role of these compounds in enhancing the performance and efficiency of fuel cells (Schechter & Savinell, 2002).

Microemulsions with Ionic Liquid Polar Domains

Research on microemulsions has utilized 1-Cyclohexyl-2-methylbenzimidazole-related ionic liquids, demonstrating their effectiveness in creating nano-sized polar domains within microemulsions. This work paves the way for novel applications in drug delivery, materials science, and nanotechnology (Gao et al., 2004).

Corrosion Inhibitors for Mild Steel

Theoretical studies on benzimidazole and its derivatives, including 2-methylbenzimidazole, have been conducted to understand their effectiveness as corrosion inhibitors for mild steel. These studies provide insights into the molecular properties influencing their inhibitory action, contributing to the development of more effective corrosion protection methods (Obot & Obi-Egbedi, 2010).

Synthesis of 2-Aminobenzimidazoles

A novel strategy for synthesizing 2-aminobenzimidazoles has been developed, involving the reaction of α-halogenated cyclohexanone with guanidine. This sustainable, metal-free approach offers advantages such as cost-efficiency, mild reaction conditions, and high yields, which are significant for pharmaceutical and agrochemical manufacturing (Daswani et al., 2016).

Future Directions

The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area. An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name |

1-cyclohexyl-2-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-11-15-13-9-5-6-10-14(13)16(11)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJSHTJRENPKTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclohexyl-2-methyl-1H-1,3-benzodiazole | |

CAS RN |

1495806-06-8 |

Source

|

| Record name | 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2650477.png)

![N-[(2,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B2650479.png)

![4-[(4-chloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2650481.png)

![Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2650483.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B2650489.png)

![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2650496.png)

![2-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2650497.png)